molecular formula C13H15ClO B1291344 4-Cyclohexylbenzoyl chloride CAS No. 121193-16-6

4-Cyclohexylbenzoyl chloride

Cat. No. B1291344
CAS RN: 121193-16-6
M. Wt: 222.71 g/mol
InChI Key: MWLQEWDQXQHQED-UHFFFAOYSA-N
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Description

4-Cyclohexylbenzoyl chloride (4-CBCl) is an organic compound that belongs to the benzoyl chloride family. It is a colorless to yellowish liquid with a faint odor. The molecular formula of 4-CBCl is C13H15ClO .


Synthesis Analysis

4-CBCl is mainly used as a building block in the synthesis of various organic compounds within pharmaceutical, agrochemical, and materials. A process for the preparation of 4-cyanobenzoyl chlorides has been patented, which could potentially be used for the synthesis of 4-CBCl .


Molecular Structure Analysis

The molecular weight of 4-CBCl is 222.711 Da . The structure consists of a benzoyl group attached to a cyclohexyl group .


Chemical Reactions Analysis

As a benzoyl chloride derivative, 4-CBCl is expected to undergo reactions typical of acyl chlorides. This includes nucleophilic acyl substitution reactions, where the chloride is displaced by a nucleophile .

Scientific Research Applications

Synthesis of Poly(ether-benzoxazole)s

4-Cyclohexylbenzoyl chloride is used in the synthesis of novel cardo aromatic poly(ether-benzoxazole)s. Researchers synthesized bis(ether-acyl chloride) monomers, which were then polycondensed with bis(aminophenol)s to form poly(o-hydroxy amide)s. These amides were amorphous, soluble in organic polar solvents, and could form flexible, tough films. Their thermal conversion into polybenzoxazoles resulted in materials with high glass-transition temperatures and stability up to 500 °C (Hsiao & He, 2001).

Catalysis and Ligand Formation

In the realm of organometallic chemistry, this compound derivatives play a crucial role in the formation of catalytically active complexes. One study detailed the synthesis of Cp*Ru(L)Cl complexes, where L represents various carbene ligands. The structural and thermochemical properties of these complexes provide insights into their electron-donating capabilities and steric effects, critical for catalysis (Huang et al., 1999).

Applications in Polymer Synthesis

Selective nucleophilic substitution reactions involving compounds like cyclopentadienyl(1,4-dichlorobenzene)iron(1+) have been explored for synthesizing para-disubstituted benzene derivatives. These derivatives are valuable in constructing unique polymers, demonstrating the utility of this compound-related compounds in advanced polymer synthesis (Pearson & Gelormini, 1994).

Phase Transfer Catalysis

This compound analogs are effective in phase transfer catalysis, as evidenced in the synthesis of complex organic molecules like 4,4'-(phenylazanediyl)dibenzoic acid. Such applications underscore the versatility of this compound derivatives in facilitating chemical reactions under specific conditions (Lu, 2014).

Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of this compound are used in high-performance liquid chromatography. For instance, they facilitate the direct determination of certain compounds without prederivatization, enhancing the efficiency and accuracy of chromatographic analyses (Li et al., 1995).

N-Heterocyclic Carbene Complex Synthesis

The compound is instrumental in synthesizing N-heterocyclic carbene silver halides. These complexes are key in catalyzing reactions like the A3-reaction of aldehydes, amines, and alkynes. The synthesis and structure-activity relationship of these complexes provide valuable insights for catalytic applications (Li et al., 2011).

properties

IUPAC Name

4-cyclohexylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLQEWDQXQHQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619534
Record name 4-Cyclohexylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121193-16-6
Record name 4-Cyclohexylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Similarly, reaction of 4-cyclohexylbenzoic acid with thionyl chloride affords 4-cyclohexylbenzoyl chloride, which, on reaction with diethylamine, affords 4-cyclohexyl-N,N-diethylbenzamide. Following a procedure similar to that described in Example 22A, reaction of the latter with s-butyl lithium and reaction of the resulting lithium salt with sulfur dioxide followed by sodium hydroxylaminesulfonate affords 4-cyclohexyl-2-aminosulfonyl-N,N-diethylbenzamide, which, on heating in glacial acetic acid, affords 6-cyclohexylsaccharin.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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